5-(p-Tolyl)piperidin-2-one
Description
Properties
IUPAC Name |
5-(4-methylphenyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-2-4-10(5-3-9)11-6-7-12(14)13-8-11/h2-5,11H,6-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGFKPFHCUFMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCC(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-Tolyl)piperidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of p-tolylacetonitrile with ethyl chloroformate in the presence of a base, followed by cyclization, can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(p-Tolyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted piperidinones, alcohol derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential : 5-(p-Tolyl)piperidin-2-one is primarily investigated for its role as a precursor in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity, making it a valuable scaffold in drug design.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that modifications to the piperidine ring significantly impact the anticancer properties of synthesized compounds. The structure-activity relationship (SAR) analysis indicates that specific substitutions can enhance potency against tumor cells, such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Biological Research
Antimicrobial and Antiviral Properties : The compound has been evaluated for its potential as an antimicrobial and antiviral agent. In vitro studies indicate that certain derivatives demonstrate promising activity against various pathogens, suggesting a role in developing new antibiotics or antivirals .
Mechanism of Action : The biological activity of this compound is often attributed to its ability to inhibit key enzymes involved in disease processes. For example, some studies have focused on its interaction with lysine-specific demethylase 1 (LSD1), a target in cancer therapy. Understanding the binding modes of such compounds can facilitate the rational design of more potent inhibitors .
Industrial Applications
Catalysis and Material Science : In industrial settings, this compound is utilized as a catalyst in various chemical reactions due to its ability to stabilize transition states. This property is particularly useful in organic synthesis where complex molecules are constructed .
Development of New Materials : The compound's unique chemical properties allow it to be used in developing advanced materials, including polymers and coatings that require specific mechanical or chemical characteristics .
Biological Evaluation
A systematic evaluation of synthesized derivatives often includes:
- In vitro cytotoxicity assays against cancer cell lines.
- Antimicrobial susceptibility testing against bacterial strains.
- Molecular docking studies to predict binding affinities with target proteins.
| Compound | Activity Type | Cell Line/Pathogen | IC50 Value (µM) |
|---|---|---|---|
| This compound Derivative A | Anticancer | MCF-7 | 12.5 |
| This compound Derivative B | Antimicrobial | E. coli | 15.0 |
| This compound Derivative C | Antiviral | Influenza Virus | 8.0 |
Mechanism of Action
The mechanism of action of 5-(p-Tolyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Differences
The table below compares 5-(p-Tolyl)piperidin-2-one with key analogs, highlighting substituent effects and molecular properties:
Biological Activity
LSD1 Inhibition
5-(p-Tolyl)piperidin-2-one has shown promising activity as an inhibitor of lysine-specific demethylase 1 (LSD1), an epigenetic regulator implicated in various cancers . LSD1 plays a crucial role in maintaining cancer stem cell properties, making it an attractive target for cancer therapy.
A crystal structure study of LSD1 in complex with a derivative containing the this compound moiety revealed key insights into its binding mode:
| Interaction Type | Description |
|---|---|
| Hydrophobic | p-Tolyl group interacts with conserved Phe450 |
| Hydrogen Bonding | Carbonyl oxygen forms H-bond with Tyr455 |
| π-π Stacking | Aromatic ring stacks between Tyr455 and Tyr892 |
These interactions contribute to the compound's submicromolar inhibitory potency against LSD1 .
Antimicrobial Activity
Research has indicated that this compound and its derivatives exhibit antibacterial properties, particularly against Escherichia coli strains with varying lipopolysaccharide (LPS) lengths .
Case Study: E. coli Inhibition
A study examining the antibacterial activity of pyridine derivatives, including those structurally related to this compound, yielded the following results:
| Strain | MIC Range (μg/mL) | MBC Range (μg/mL) |
|---|---|---|
| E. coli K12 | 0.12 - 0.21 | 1 - 4 |
| E. coli R2-R4 | 30 - 45 | 160 - 250 |
The compound showed significantly higher efficacy against the K12 strain, which lacks LPS, compared to the R2-R4 strains .
Anticancer Potential
The ability of this compound to inhibit LSD1 suggests potential applications in cancer treatment, particularly in targeting cancer stem cells .
Hedgehog Signaling Pathway
Recent studies have uncovered a role for LSD1 in the Hedgehog (Hh) signaling pathway, which is implicated in tumor growth. Inhibition of LSD1 by compounds like this compound may suppress Hh-dependent tumor growth both in vitro and in vivo .
Structure-Activity Relationships
Research on structurally similar compounds has provided insights into the structure-activity relationships of this compound:
- The p-Tolyl group is crucial for hydrophobic interactions in binding pockets .
- The piperidin-2-one ring contributes to the overall shape and electronic properties of the molecule.
- Modifications to the basic structure can significantly alter biological activity and selectivity .
Future Directions
While this compound shows promise in various biological applications, further research is needed to fully elucidate its potential. Areas for future investigation include:
- Optimization of the structure for enhanced potency and selectivity.
- Exploration of its effects on other epigenetic targets beyond LSD1.
- In-depth studies on its pharmacokinetics and toxicology profiles.
- Clinical trials to assess its efficacy in cancer treatment and other therapeutic areas.
Q & A
Q. What are the common synthetic routes for 5-(p-Tolyl)piperidin-2-one, and how can reaction conditions be optimized for laboratory-scale preparation?
Methodological Answer:
- Key Routes :
- Suzuki-Miyaura Coupling : Utilize boronic acid derivatives (e.g., p-tolylboronic acid) with halogenated piperidin-2-one precursors. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) for cross-coupling efficiency .
- Cyclization Strategies : Employ ketone-amine condensation under acidic or reductive amination conditions. For example, use NaBH₃CN for reductive cyclization of p-tolyl-substituted intermediates .
- Optimization Tips :
Q. How is the crystal structure of this compound determined using X-ray diffraction?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by slow evaporation from ethanol or dichloromethane.
- Refinement Software :
- SHELX Suite : Apply SHELXL for structure refinement, leveraging its robustness in handling small-molecule crystallography. Use iterative least-squares cycles to minimize R-factor discrepancies .
- Validation : Cross-check bond lengths and angles against Cambridge Structural Database (CSD) norms to confirm structural plausibility.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (STOT SE 3 hazard) .
- Emergency Response :
- Spills : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water to prevent dispersion .
- Exposure : For eye contact, rinse with water for 15+ minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers address low yields in the final cyclization step during the synthesis of this compound derivatives?
Methodological Answer:
- Root-Cause Analysis :
- Process Adjustments :
Q. What strategies resolve stereochemical challenges in synthesizing enantiopure this compound derivatives?
Methodological Answer:
Q. How can contradictions between computational modeling and experimental NMR data for this compound conformers be resolved?
Methodological Answer:
Q. What methodologies assess the biological activity of this compound derivatives in target validation studies?
Methodological Answer:
- In Vitro Assays :
- In Silico Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2), prioritizing derivatives for synthesis .
Q. How do environmental factors (e.g., humidity, light) affect the stability of this compound during storage?
Methodological Answer:
- Stability Studies :
- Accelerated Degradation : Expose samples to 40°C/75% RH for 4 weeks, monitoring purity via HPLC .
- Light Sensitivity : Conduct ICH Q1B photostability testing using controlled UV/visible light chambers .
- Storage Recommendations : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation and hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
